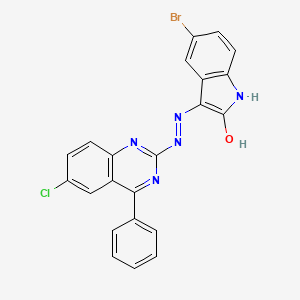

2-Fluoro-4-formylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-4-formylbenzenesulfonamide, also known as FFBS, is an organic chemical compound. It consists of a fluoro-substituted benzene ring attached to a formyl group and a sulfonamide group. The compound has a molecular weight of 203.19 .

Molecular Structure Analysis

The molecular formula of this compound is C7H6FNO3S . The InChI code for the compound is 1S/C7H6FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

COX-2 Inhibitor Development

- Application : 2-Fluoro-4-formylbenzenesulfonamide derivatives have been studied for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. This research is significant for developing treatments for conditions like rheumatoid arthritis and acute pain.

- Reference : Hashimoto et al. (2002) found that introducing a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring notably increased COX-1/COX-2 selectivity, leading to the identification of a potent COX-2 inhibitor, JTE-522 [4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide], which is in phase II clinical trials (Hashimoto et al., 2002).

Carbonic Anhydrase Interaction Studies

- Application : This compound has been studied in its interactions with human carbonic anhydrases, providing insights into enzyme-inhibitor dynamics.

- Reference : Dugad and Gerig (1988) used nuclear magnetic resonance spectroscopy to study the binding of 4-fluorobenzenesulfonamide to carbonic anhydrases, revealing the stoichiometry of the interaction and the anionic nature of the bound inhibitors (Dugad & Gerig, 1988).

Asymmetric Synthesis in Organic Chemistry

- Application : This compound plays a role in the asymmetric synthesis of pharmaceuticals, like fluorothalidomide.

- Reference : Yamamoto et al. (2011) achieved the enantiodivergent electrophilic fluorination of thalidomide using N-fluorobenzenesulfonimide, demonstrating the role of this compound derivatives in synthesizing enantiomerically pure compounds (Yamamoto et al., 2011).

Material Science and Corrosion Studies

- Application : Investigating the corrosion inhibition properties on metals like iron.

- Reference : Kaya et al. (2016) used quantum chemical calculations and molecular dynamics simulations to study the adsorption and corrosion inhibition properties of certain fluorobenzenesulfonamide derivatives on iron surfaces (Kaya et al., 2016).

Biological Applications

- Application : Used in activating hydroxyl groups of polymeric carriers for the covalent attachment of biological substances.

- Reference : Chang et al. (1992) found that 4-Fluorobenzenesulfonyl chloride, derived from this compound, is an excellent agent for attaching enzymes, antibodies, and other biologicals to solid supports (Chang et al., 1992).

Fluorescent Probes and Imaging Agents

- Application : Development of fluorogenic substrates for enzyme assays and imaging applications.

- Reference : Zhang et al. (2011) synthesized fluorogenic substrates by introducing sulfonamide linkage to fluorescent molecules, which were used for sensitive detection of glutathione transferases, demonstrating potential in biotechnological applications (Zhang et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The increasing demand for the development of unprecedented routes to access fluorinated molecules has led researchers to perform intriguing research around the world . Fluorinating reagents and fluorinated building blocks have been the two pillars for the generation of diverse organic scaffolds . The future of 2-Fluoro-4-formylbenzenesulfonamide and similar compounds lies in the continued exploration of these areas .

Propriétés

IUPAC Name |

2-fluoro-4-formylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWWEUPCCNOUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)

![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)